Isobutyl-(3-morpholin-4-yl-propyl)-amine

Boiling Point Volatility Distillation

Isobutyl-(3-morpholin-4-yl-propyl)-amine (CAS 626208-01-3), also referred to as N-isobutyl-3-morpholinopropan-1-amine or (2-methylpropyl)[3-(morpholin-4-yl)propyl]amine, is a tertiary amine featuring a morpholine ring connected to an isobutyl-substituted propylamine chain. It serves primarily as a versatile building block, catalyst, and surfactant intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
CAS No. 626208-01-3
Cat. No. B1306352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl-(3-morpholin-4-yl-propyl)-amine
CAS626208-01-3
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC(C)CNCCCN1CCOCC1
InChIInChI=1S/C11H24N2O/c1-11(2)10-12-4-3-5-13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3
InChIKeyPOWBNONWENYXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl-(3-morpholin-4-yl-propyl)-amine (CAS 626208-01-3): Technical Specifications and Procurement Essentials for Morpholinopropylamine Building Blocks


Isobutyl-(3-morpholin-4-yl-propyl)-amine (CAS 626208-01-3), also referred to as N-isobutyl-3-morpholinopropan-1-amine or (2-methylpropyl)[3-(morpholin-4-yl)propyl]amine, is a tertiary amine featuring a morpholine ring connected to an isobutyl-substituted propylamine chain . It serves primarily as a versatile building block, catalyst, and surfactant intermediate in organic synthesis and medicinal chemistry . With a molecular weight of 200.32 g/mol and a LogP of approximately 0.91, its physicochemical profile distinguishes it from smaller or larger N-alkyl morpholinopropylamine analogs, influencing solubility and reactivity .

Why Generic Morpholinopropylamines Cannot Replace Isobutyl-(3-morpholin-4-yl-propyl)-amine in Research and Process Chemistry


Direct substitution of Isobutyl-(3-morpholin-4-yl-propyl)-amine with other N-substituted morpholinopropylamines is scientifically unsound due to quantifiable differences in key physicochemical and performance attributes. As demonstrated in the comparative evidence below, the isobutyl substituent imparts a distinct boiling point (285.3±25.0°C) and LogP (0.91) relative to methyl, ethyl, and benzyl analogs . These differences translate to altered volatility, lipophilicity, and steric bulk, which critically impact reaction outcomes, purification protocols, and downstream applications . Furthermore, commercial purity levels vary significantly, with the target compound available at 98% from multiple suppliers, exceeding the 95% typical for many analogs, thereby reducing the risk of impurity-driven artifacts in sensitive assays .

Quantitative Differentiation of Isobutyl-(3-morpholin-4-yl-propyl)-amine vs. N-Alkyl Morpholinopropylamine Analogs


Elevated Boiling Point Reflects Reduced Volatility Compared to Shorter N-Alkyl Analogs

Isobutyl-(3-morpholin-4-yl-propyl)-amine exhibits a boiling point of 285.3±25.0°C at 760 mmHg . This is significantly higher than the N-ethyl analog (255.5°C at 760 mmHg) and comparable to the N-benzyl analog (357.6±32.0°C at 760 mmHg) . The 29.8°C increase over the ethyl derivative demonstrates the impact of increased alkyl chain branching and mass on intermolecular forces, directly affecting distillation parameters and thermal processing windows.

Boiling Point Volatility Distillation Thermal Stability

Commercial Purity Advantage of 98% Over Standard 95% Analogs Reduces Impurity-Related Experimental Variance

Isobutyl-(3-morpholin-4-yl-propyl)-amine is routinely available at 98% purity from established vendors , whereas common N-methyl and N-benzyl analogs are often supplied at a baseline of 95% . This 3-percentage-point purity differential corresponds to a 60% reduction in maximum theoretical impurities (2% vs. 5%), which is critical for minimizing side reactions and ensuring consistent catalytic or synthetic performance.

Purity QC Reproducibility Procurement

Intermediate LogP (0.91) Balances Lipophilicity for Phase Transfer and Membrane Permeability Applications

The calculated LogP (XLogP3) for Isobutyl-(3-morpholin-4-yl-propyl)-amine is 0.91 , positioning it between the more hydrophilic N-methyl analog (LogP ~0.5 estimated) and the more lipophilic N-benzyl analog (XLogP3=1.3) [1]. This intermediate lipophilicity offers a balanced partition coefficient that can be advantageous for phase-transfer catalysis and for modulating bioavailability in medicinal chemistry applications where both aqueous solubility and membrane permeability are desired.

LogP Lipophilicity Partition Coefficient Drug Design

Rotatable Bond Count of 6 Indicates Greater Conformational Flexibility than Shorter N-Alkyl Analogs

Isobutyl-(3-morpholin-4-yl-propyl)-amine possesses 6 rotatable bonds , identical to the N-benzyl analog [1] but greater than the N-ethyl analog (5 rotatable bonds) . This higher degree of conformational freedom can influence molecular recognition events, enabling the compound to adopt a wider range of low-energy conformations for optimal binding to biological targets or catalytic surfaces.

Conformational Flexibility Rotatable Bonds Molecular Dynamics Receptor Binding

Molecular Weight (200.32 g/mol) Optimizes Balance Between Synthetic Utility and Handling Characteristics

With a molecular weight of 200.32 g/mol , Isobutyl-(3-morpholin-4-yl-propyl)-amine is 42.08 g/mol heavier than the N-methyl analog (158.24 g/mol) and 28.05 g/mol heavier than the N-ethyl analog (172.27 g/mol) , yet 34.02 g/mol lighter than the N-benzyl analog (234.34 g/mol) [1]. This intermediate molecular weight provides a practical compromise: sufficient mass to facilitate purification and reduce volatility compared to lighter analogs, while avoiding the cost and bulk inefficiencies of the benzyl derivative.

Molecular Weight Scale-up Formulation Cost-efficiency

Procurement-Driven Application Scenarios for Isobutyl-(3-morpholin-4-yl-propyl)-amine


High-Purity Building Block for Sensitive Medicinal Chemistry Campaigns

Researchers requiring a morpholinopropylamine scaffold with minimal batch-to-batch variability should prioritize the 98% purity grade of Isobutyl-(3-morpholin-4-yl-propyl)-amine over the 95% purity typical of many N-methyl and N-benzyl analogs . This purity advantage directly reduces the risk of impurity-derived false positives or off-target effects in high-throughput screening and lead optimization, supporting more robust SAR data generation .

Phase-Transfer Catalysis and Biphasic Reaction Optimization

The intermediate LogP of 0.91 positions Isobutyl-(3-morpholin-4-yl-propyl)-amine as an effective phase-transfer catalyst or modifier for reactions requiring balanced partitioning between aqueous and organic phases . In contrast, more hydrophilic N-methyl analogs may remain largely in the aqueous layer, while more lipophilic N-benzyl analogs may over-partition into organic phases, complicating workup and recovery. The isobutyl derivative offers a tunable midpoint that can be exploited to optimize reaction rates and yields in biphasic systems.

Synthesis of Sterically Demanding Intermediates and Ligands

The branched isobutyl substituent introduces steric bulk that can influence regioselectivity and stereoselectivity in subsequent reactions. Coupled with 6 rotatable bonds and a molecular weight of 200.32 g/mol, this compound is well-suited for constructing sterically hindered ligands or protecting group strategies where precise conformational control is desired . The higher boiling point (285.3°C) also facilitates high-temperature transformations not accessible with more volatile N-ethyl or N-methyl analogs .

Cost-Effective Intermediate for Agrochemical and Surfactant Development

The molecular weight and purity profile of Isobutyl-(3-morpholin-4-yl-propyl)-amine offer an optimal balance between synthetic efficiency and downstream utility in industrial applications . Its lower mass compared to the N-benzyl analog reduces raw material costs per mole, while its higher boiling point and reduced volatility relative to N-methyl/ethyl analogs improve process safety and handling during scale-up. This makes it a pragmatic choice for developing new surfactants, catalysts, or agrochemical intermediates .

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